3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine
Overview
Description
3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes an imino group and a methyl group attached to a dihydroquinoxaline core. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine typically involves the condensation of o-phenylenediamine derivatives with carbonyl compounds and isocyanides. One common method is a one-pot three-component reaction using aldehydes, o-phenylenediamine derivatives, and isocyanides in the presence of a catalyst such as zirconium tetrachloride . This reaction is carried out in ethanol at room temperature and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the imino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cholesteryl ester transfer proteins, which play a role in lipid metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but lack the imino group.
Quinoxaline Derivatives: Various quinoxaline derivatives have been studied for their biological activities and therapeutic potential.
Uniqueness
3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-imino-4-methylquinoxalin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-7-5-3-2-4-6(7)12-8(10)9(13)11/h2-5,11H,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWNDEKNWACPPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668012 | |
Record name | 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412308-12-4 | |
Record name | 3-Imino-4-methyl-3,4-dihydroquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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